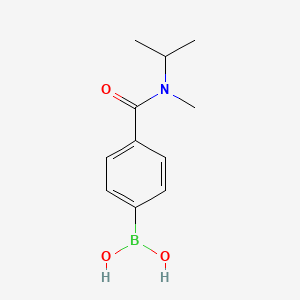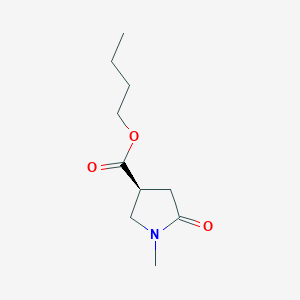
methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a butyl group, a keto group, and a carboxylate ester group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted amine with a keto acid ester under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrrolone and pyrrolidinone derivatives: Exhibiting promising biological activities.
Uniqueness
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, keto group, and carboxylate ester group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
butyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-14-10(13)8-6-9(12)11(2)7-8/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
IZKKNIPVKGKNDW-QMMMGPOBSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H]1CC(=O)N(C1)C |
SMILES canonique |
CCCCOC(=O)C1CC(=O)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


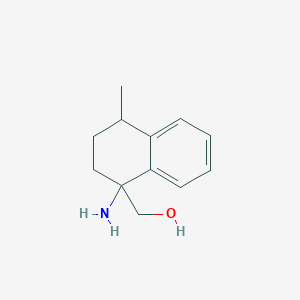
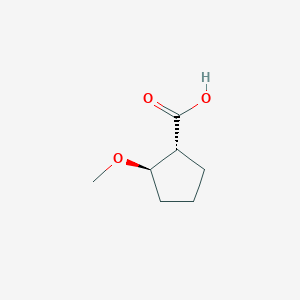
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
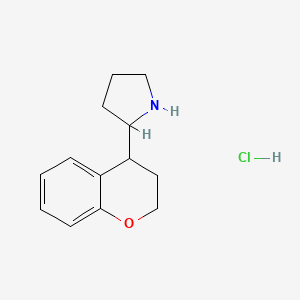
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
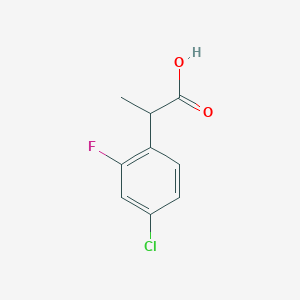
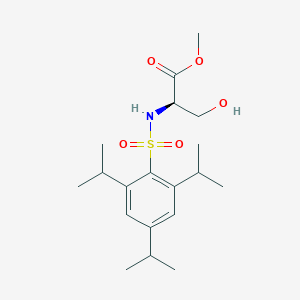
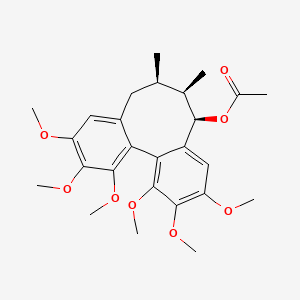
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)

